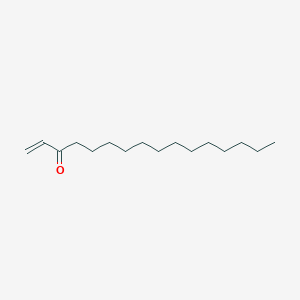

1-Hexadecen-3-one

Description

Structure

3D Structure

Properties

CAS No. |

42459-63-2 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

hexadec-1-en-3-one |

InChI |

InChI=1S/C16H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h4H,2-3,5-15H2,1H3 |

InChI Key |

VKZGZMNKJFNRAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Hexadecen-3-one

Disclaimer: Direct experimental data for 1-hexadecen-3-one is scarce in publicly available scientific literature. Therefore, this guide has been compiled by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds, primarily other α,β-unsaturated ketones. The information presented herein is intended for research and development purposes and should be used as a theoretical reference pending empirical validation.

Introduction

This compound is an organic compound classified as an α,β-unsaturated ketone, also known as an enone. Its structure features a sixteen-carbon aliphatic chain with a ketone functional group at the third carbon and a carbon-carbon double bond between the first and second carbons. This conjugated system of a double bond and a carbonyl group is a key structural motif that dictates the molecule's reactivity and physical properties.[1] Enones are versatile intermediates in organic synthesis and are found in various biologically active molecules.[2] This document provides a comprehensive overview of the predicted fundamental properties of this compound, including its physicochemical characteristics, potential synthetic routes, spectroscopic signature, and plausible biological activities.

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are predicted based on its chemical structure and by comparison with similar long-chain aliphatic ketones and enones.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₆H₃₀O | |

| Molecular Weight | 238.41 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar long-chain ketones. |

| Boiling Point | ~300-320 °C | Estimated based on the boiling point of analogous C16 compounds. |

| Melting Point | < 25 °C | Expected to be a liquid at room temperature. |

| Density | ~0.85 g/cm³ | Based on the density of similar aliphatic ketones. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Typical for long-chain hydrocarbons with a polar functional group. |

| LogP (Octanol-Water Partition Coefficient) | ~6-7 | Estimated based on its long aliphatic chain. |

Synthesis and Reactivity

While specific synthetic procedures for this compound are not documented, several general methods for the synthesis of α,β-unsaturated ketones are applicable.[3][4]

General Synthetic Approaches

-

Aldol (B89426) Condensation: A common method for forming α,β-unsaturated ketones is the aldol condensation of an aldehyde and a ketone.[5] For this compound, this would involve the reaction of formaldehyde (B43269) with 2-pentadecanone, followed by dehydration.

-

Oxidation of Allylic Alcohols: The corresponding allylic alcohol, 1-hexadecen-3-ol, can be oxidized to the enone using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

-

Saegusa-Ito Oxidation: The Saegusa-Ito oxidation of a silyl (B83357) enol ether of a saturated ketone is a modern and efficient method for introducing α,β-unsaturation.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the enone system. Nucleophilic attack can occur at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition).[1][6][7]

-

1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly.

-

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates, enamines, and thiols, preferentially add to the β-carbon.[3][7] This is a widely used reaction in organic synthesis for the formation of new carbon-carbon bonds.[7]

-

Hydrogenation: The double bond and the carbonyl group can be reduced. Catalytic hydrogenation can reduce both functionalities, while specific reagents can be used for selective reduction of either the C=C or C=O bond.[1]

Spectroscopic Characterization

The spectroscopic data for this compound can be predicted based on the characteristic signals of α,β-unsaturated ketones.

| Spectroscopic Technique | Predicted Key Features |

| Infrared (IR) Spectroscopy | - C=O stretch: ~1670-1690 cm⁻¹ (lower frequency than saturated ketones due to conjugation) - C=C stretch: ~1620-1640 cm⁻¹ - =C-H stretch (vinyl): ~3010-3100 cm⁻¹ - C-H stretch (aliphatic): ~2850-2960 cm⁻¹ |

| ¹H NMR Spectroscopy | - Vinyl protons (H-1 and H-2): δ ~5.8-6.4 ppm (complex splitting pattern) - α-protons (adjacent to C=O, if any on the other side): δ ~2.5 ppm - Protons on the long alkyl chain: δ ~0.8-1.6 ppm (methyl triplet around 0.9 ppm, methylene (B1212753) multiplets) |

| ¹³C NMR Spectroscopy | - Carbonyl carbon (C-3): δ ~198-200 ppm - β-carbon of the double bond (C-1): δ ~128 ppm - α-carbon of the double bond (C-2): δ ~137 ppm - Carbons of the alkyl chain: δ ~14-40 ppm |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺): m/z = 238 - Fragmentation patterns would likely involve cleavage of the alkyl chain. |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the α,β-unsaturated ketone moiety is a known Michael acceptor and can react with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This reactivity is the basis for the biological activity of many natural products and synthetic compounds. Long-chain aliphatic compounds can also interact with cell membranes and various cellular receptors.

Potential areas of biological relevance include:

-

Antimicrobial and Antifungal Activity: Many α,β-unsaturated ketones exhibit antimicrobial properties by reacting with essential enzymes in microorganisms.

-

Enzyme Inhibition: The electrophilic nature of the enone could lead to the inhibition of various enzymes through covalent modification.

-

Cytotoxic and Anti-cancer Activity: Some enones show cytotoxic effects against cancer cell lines, often by inducing oxidative stress or inhibiting key signaling pathways.

Visualizations

General Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. psiberg.com [psiberg.com]

- 4. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement [organic-chemistry.org]

- 5. fiveable.me [fiveable.me]

- 6. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

Unveiling the Enigmatic 1-Hexadecen-3-one: A Technical Guide to its Putative Natural Occurrence and Sources

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of the natural occurrence and potential sources of the α,β-unsaturated ketone, 1-Hexadecen-3-one. While direct evidence for the presence of this specific molecule in nature is currently scarce, this document synthesizes information on structurally related compounds and their biosynthetic pathways to provide a foundational resource for future research and discovery. We explore its likely origins in the plant kingdom, potential presence in other organisms, and the experimental methodologies required for its isolation and characterization.

Hypothesized Natural Occurrence and Sources

Direct identification of this compound in natural sources remains to be definitively reported in peer-reviewed literature. However, the existence of structurally similar long-chain ketones and their precursors in various organisms suggests plausible sources.

Plant Kingdom: The primary hypothesized source of long-chain ketones is the cuticular wax of terrestrial plants.[1][2] Cuticular waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, and ketones.[1][2] These compounds are crucial for protecting the plant against environmental stressors. The biosynthesis of these wax components originates from C16 and C18 fatty acid precursors, which are elongated and subsequently modified.[2][3] Given that C16 fatty acids are ubiquitous in plants, the enzymatic machinery for desaturation and oxidation could potentially lead to the formation of this compound.

Marine Organisms: Marine environments are a rich source of unique lipid structures. While research has identified a polyunsaturated C18 vinyl ketone, 1,6Z,9Z,12Z,15Z-octadecapentaen-3-one, from an Australian marine sponge of the genus Callyspongia, the presence of simpler C16 analogues is yet to be confirmed. The existence of this more complex vinyl ketone suggests that the biosynthetic pathways for producing such structures are present in marine invertebrates.

Insects: Insects utilize a diverse array of long-chain hydrocarbons and their derivatives as cuticular components and semiochemicals, including pheromones. For instance, a C16 unsaturated aldehyde serves as a major component of the sex pheromone of the tobacco budworm moth, Heliothis virescens.[4] The metabolic pathways that produce these aldehydes could potentially be adapted to generate the corresponding ketone.

Proposed Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is likely to originate from the well-established pathway for very-long-chain fatty acid (VLCFA) synthesis and subsequent modification. This proposed pathway involves a series of enzymatic steps primarily located in the endoplasmic reticulum.[1][5]

The initial precursor is a C16 fatty acid, palmitic acid (16:0), which is synthesized in the plastids.[5] Following its export to the cytoplasm and activation to Palmitoyl-CoA, a desaturase would introduce a double bond to yield a monounsaturated C16 fatty acyl-CoA. This unsaturated precursor would then undergo a series of modifications. The alkane-forming pathway in cuticular wax biosynthesis involves the reduction of the fatty acyl-CoA to an aldehyde, followed by decarbonylation to an alkane.[2] For the formation of a ketone, an alternative pathway involving hydroxylation at the C-3 position followed by oxidation by a dehydrogenase is proposed.

Below is a diagram illustrating the putative biosynthetic pathway for this compound from Palmitoyl-CoA.

Caption: Putative biosynthetic pathway of this compound in plants.

Quantitative Data on Related Long-Chain Ketones

As there is no available quantitative data for this compound in natural sources, the following table summarizes the abundance of a related long-chain fatty acid precursor, palmitic acid, in the cuticular waxes of selected plant species. This provides context for the potential precursor availability for the biosynthesis of C16 ketones.

| Plant Species | Precursor (Palmitic Acid, 16:0) Concentration in Cuticular Wax | Reference |

| Arabidopsis thaliana | ~2% of total fatty acids | - |

| Brassica oleracea (Cabbage) | Variable, typically a minor component | - |

| Triticum aestivum (Wheat) | Present in leaf and stem waxes | - |

Note: The concentrations of fatty acids in cuticular waxes can vary significantly depending on the plant species, developmental stage, and environmental conditions. The data presented is a general representation.

Experimental Protocols for Isolation and Identification

The search for and characterization of this compound in natural sources would require a systematic experimental approach. The following protocol outlines a general workflow for the extraction, fractionation, and analysis of long-chain lipid compounds from plant material, which can be adapted for marine organisms and insects.

4.1. Sample Preparation and Extraction

-

Source Material Collection: Collect fresh plant leaves, marine invertebrate tissue, or insect cuticles.

-

Surface Wax Extraction (for plants): Immerse the intact leaves in a non-polar solvent such as hexane (B92381) or chloroform (B151607) for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting internal lipids.

-

Total Lipid Extraction (for marine organisms and insects): Homogenize the tissue sample and perform a solvent extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).

-

Solvent Removal: Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain the crude lipid extract.

4.2. Fractionation of the Crude Extract

-

Solid-Phase Extraction (SPE): Use a silica (B1680970) gel-based SPE cartridge to separate the crude extract into different lipid classes based on polarity. Elute with a series of solvents of increasing polarity, for example:

-

Hexane (to elute non-polar hydrocarbons).

-

Hexane:diethyl ether mixtures (to elute esters and ketones).

-

Dichloromethane:methanol mixtures (to elute more polar lipids).

-

-

Column Chromatography: For larger quantities, perform column chromatography on silica gel with a similar gradient of solvents.

4.3. Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the fractions containing potential ketones with a reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to improve chromatographic properties and detection sensitivity.

-

Analyze the derivatized sample on a GC-MS system equipped with a non-polar or medium-polarity capillary column.

-

Identify compounds based on their mass spectra and retention times compared to authentic standards, if available.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Analyze the underivatized fractions using reverse-phase LC coupled to a mass spectrometer with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

This technique is particularly useful for thermally labile or less volatile compounds.

-

The following diagram illustrates a generalized experimental workflow for the isolation and identification of this compound.

References

- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]

- 5. aocs.org [aocs.org]

Spectroscopic Profile of 1-Hexadecen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Hexadecen-3-one, an unsaturated ketone. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally analogous compounds. This document also outlines generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar long-chain unsaturated ketones and foundational spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.80 | dd | 1H | H-2 |

| ~6.15 | dd | 1H | H-1 (trans to H-2) |

| ~5.90 | dd | 1H | H-1 (cis to H-2) |

| ~2.55 | t | 2H | H-4 |

| ~1.55 | quint | 2H | H-5 |

| ~1.25 | m | 20H | H-6 to H-15 |

| ~0.88 | t | 3H | H-16 |

dd = doublet of doublets, t = triplet, quint = quintet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

(Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~200.5 | C-3 (C=O) |

| ~136.0 | C-2 (=CH) |

| ~128.0 | C-1 (=CH₂) |

| ~40.5 | C-4 |

| ~31.9 | C-14 |

| ~29.6 | C-6 to C-13 (multiple peaks) |

| ~29.3 | C-5 |

| ~22.7 | C-15 |

| ~14.1 | C-16 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3080 | Medium | =C-H Stretch (vinyl) |

| 2925, 2855 | Strong | C-H Stretch (alkane) |

| ~1685 | Strong | C=O Stretch (α,β-unsaturated ketone)[1] |

| ~1630 | Medium | C=C Stretch (alkene) |

| ~1465 | Medium | C-H Bend (alkane) |

| ~990, ~910 | Medium | =C-H Bend (vinyl out-of-plane) |

Table 4: Predicted Key Fragments in Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 195 | [M - C₃H₇]⁺ |

| 113 | [M - C₉H₁₉]⁺ |

| 99 | [C₆H₁₁O]⁺ |

| 85 | [C₅H₉O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[2] Other experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3] Gently press the plates together to form a thin, uniform film.

-

Instrumentation: Mount the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, run the spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown organic compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Solubility and Stability Profile of 1-Hexadecen-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecen-3-one is an organic compound featuring a sixteen-carbon aliphatic chain with a ketone functional group and a carbon-carbon double bond in conjugation with the carbonyl group. This α,β-unsaturated ketone structure dictates its physicochemical properties, influencing its solubility in various media and its stability under different environmental conditions. Understanding this profile is crucial for its application in research, particularly in drug development where bioavailability, formulation, and shelf-life are critical parameters.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These are calculated estimations and should be confirmed by experimental data.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₆H₃₀O | PubChem[1] |

| Molecular Weight | 238.41 g/mol | PubChem[1] |

| XLogP3 | 6.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation development. Based on its long aliphatic chain and the presence of a polar ketone group, this compound is expected to be a hydrophobic compound.

General Principles:

-

Water Solubility: Long-chain ketones exhibit very low solubility in water. The hydrophobic nature of the sixteen-carbon chain will dominate, making this compound practically insoluble in aqueous solutions. The solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[2][3]

-

Organic Solvent Solubility: It is anticipated to be soluble in a range of non-polar and polar aprotic organic solvents. This is a common characteristic of long-chain methyl alkyl ketones.[4][5]

Predicted Solubility in Various Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Insoluble to Sparingly Soluble | The long hydrophobic carbon chain outweighs the polarity of the ketone group. Solubility in alcohols will be higher than in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can interact with the polar ketone group without the energetic penalty of disrupting a strong hydrogen-bonding network. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble | The long aliphatic chain will readily interact with non-polar solvents through van der Waals forces. |

Stability Profile

The stability of this compound is influenced by its α,β-unsaturated ketone functionality, which is susceptible to various degradation pathways.

Chemical Stability

The conjugated system of an α,β-unsaturated ketone imparts some stability; however, the electrophilic nature of the β-carbon makes it a target for nucleophilic attack. This is a common reactivity pattern for this class of compounds.

Potential Degradation Pathways:

-

Michael Addition: Nucleophiles can add to the β-carbon of the α,β-unsaturated system. This is a common reaction for this class of compounds and can lead to the formation of various adducts, effectively degrading the parent compound.

-

Polymerization: α,β-unsaturated carbonyl compounds can be prone to polymerization, especially under certain conditions of heat, light, or in the presence of initiators.

-

Oxidation: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds. The double bond also presents a site for oxidative cleavage.

-

Photochemical Reactions: Unsaturated ketones can undergo various photochemical reactions upon exposure to light, including [2+2] cycloadditions and rearrangements.[6]

Influence of Environmental Factors

-

pH: The stability of ketones can be influenced by pH. In highly acidic or basic conditions, enol or enolate formation is catalyzed, which can lead to subsequent reactions and degradation. For instance, some ketone bodies exhibit modified production rates in response to changes in systemic pH.[7][8]

-

Temperature: Elevated temperatures are expected to accelerate degradation reactions, following the general principles of chemical kinetics. Thermal degradation can lead to complex mixtures of breakdown products.

-

Light: As with many unsaturated organic compounds, this compound is likely to be sensitive to light. Photostability studies are crucial to determine its susceptibility to photodegradation.

Experimental Protocols

For a comprehensive understanding of the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

Method 1: Shake-Flask Method (for Aqueous and Organic Solvents)

This is a standard method for determining the thermodynamic solubility of a compound.

-

Preparation: Prepare saturated solutions of this compound in the selected solvents (e.g., water, ethanol, hexane, DMSO) by adding an excess amount of the compound to each solvent in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solutions to stand undisturbed to allow the undissolved solute to settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid/liquid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Method 2: Potentiometric Titration (for Ionizable Compounds)

While this compound is not expected to be significantly ionizable, this method is useful for compounds with acidic or basic functional groups.

Stability Testing

A systematic approach to stability testing should be employed, following guidelines such as those from the International Council for Harmonisation (ICH).[9][10]

Forced Degradation Studies:

These studies are designed to identify potential degradation products and pathways.

-

Acid/Base Hydrolysis: Treat solutions of this compound in an appropriate solvent with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60-80 °C).

-

Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Store the solid compound and its solutions at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity.

-

Photostability: Expose the solid compound and its solutions to a light source capable of emitting both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines. Protect control samples from light.

-

Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided at this time. However, a logical diagram illustrating the general reactivity of α,β-unsaturated ketones is presented below.

General Reaction Pathway of α,β-Unsaturated Ketones:

Caption: General reaction pathway for the Michael addition to an α,β-unsaturated ketone.

Conclusion

While specific experimental data for this compound is currently limited, a robust solubility and stability profile can be inferred from the well-understood chemistry of α,β-unsaturated and long-chain ketones. It is predicted to be a hydrophobic compound with good solubility in organic solvents and poor solubility in water. Its stability is likely to be influenced by its susceptibility to nucleophilic attack, particularly Michael addition, and potential degradation under harsh pH, temperature, and light conditions. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these critical parameters, which is essential for the successful application of this compound in research and development.

References

- 1. PubChemLite - this compound (C16H30O) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Systemic pH modifies ketone body production rates and lipolysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability Testing: Ensuring the Longevity of Pharmaceutical Products - TCA Lab / Alfa Chemistry [tcalab.alfa-chemistry.com]

- 10. pharma.gally.ch [pharma.gally.ch]

An In-depth Technical Guide to the Putative Biosynthesis of 1-Hexadecen-3-one

Disclaimer: The complete biosynthetic pathway for 1-Hexadecen-3-one has not been definitively established in the scientific literature. This document presents a hypothetical pathway based on known enzymatic reactions in fatty acid metabolism. The proposed pathway, enzymes, and associated data are intended to serve as a guide for researchers and are constructed from general principles of biochemistry.

Introduction

This compound is an unsaturated ketone that may play a role in chemical signaling or as an intermediate in metabolic pathways in various organisms. Its biosynthesis is likely derived from the ubiquitous C16 fatty acid, palmitic acid, through a series of enzymatic modifications. This guide outlines a plausible biosynthetic route, details the classes of enzymes potentially involved, provides hypothetical quantitative data, and describes relevant experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway

The conversion of a saturated fatty acid like palmitoyl-CoA to an unsaturated ketone such as this compound likely involves a sequence of desaturation, hydration, and oxidation reactions. The following pathway is proposed as a working hypothesis for the biosynthesis of this compound from Palmitoyl-CoA.

Hypothesized Biosynthesis of this compound

Caption: A hypothesized biosynthetic pathway for this compound starting from Palmitoyl-CoA.

Enzymes in the Hypothesized Pathway

The proposed pathway relies on several key enzyme families that are well-characterized in the context of fatty acid metabolism.

-

Acyl-CoA Desaturase: These enzymes introduce double bonds into fatty acyl-CoA chains. While Δ9- and Δ6-desaturases are common for creating unsaturated fatty acids from palmitic acid, the formation of a double bond at the C1-C2 position to initiate this specific pathway would require a novel or specialized desaturase. Alternatively, this intermediate could be formed through a partial reversal of the β-oxidation pathway.

-

Enoyl-CoA Hydratase: This enzyme catalyzes the stereospecific addition of water across the double bond of a trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA. These enzymes are a key component of the fatty acid β-oxidation pathway and are known to act on substrates of varying chain lengths, including C16.[1]

-

3-Hydroxyacyl-CoA Dehydrogenase: This NAD⁺-dependent enzyme oxidizes the hydroxyl group at the C3 position of 3-hydroxyacyl-CoA to a keto group, forming 3-oxoacyl-CoA. This is another fundamental step in β-oxidation. Long-chain specific dehydrogenases are known to exist.[2]

-

Decarboxylase / Thioesterase (Hypothetical): The final step, the conversion of 3-Oxohexadecanoyl-CoA to this compound, would likely involve the removal of the CoA thioester and potentially a decarboxylation event. The specific enzyme for this transformation is purely hypothetical and would require experimental identification.

Quantitative Data for Pathway Enzymes

The following table summarizes representative quantitative data for the enzyme families implicated in the hypothesized pathway. It is important to note that these values are not specific to the biosynthesis of this compound but are derived from studies on analogous reactions in fatty acid metabolism.

| Enzyme Class | Substrate Example | Organism Source (Example) | K_m (μM) | V_max (U/mg) | Optimal pH | Optimal Temp (°C) |

| Acyl-CoA Desaturase | Stearoyl-CoA (18:0) | Rat Liver | 5 - 15 | 0.1 - 0.5 | 7.0 - 7.5 | 30 - 37 |

| Enoyl-CoA Hydratase | Crotonyl-CoA (4:1) | Bovine Liver | 20 - 100 | 50 - 200 | 7.5 - 8.5 | 25 - 40 |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA | Pig Heart | 50 - 200 | 10 - 50 | 8.0 - 9.5 | 30 - 45 |

Data are compiled from various enzymology resources and should be considered illustrative.

Experimental Protocols

Researchers aiming to validate this hypothetical pathway and characterize the involved enzymes would employ a variety of biochemical and molecular biology techniques.

1. Enzyme Assays

-

Acyl-CoA Desaturase Assay:

-

Substrate: Radiolabeled ([¹⁴C] or [³H]) Palmitoyl-CoA.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme source (e.g., microsomal fraction), the radiolabeled substrate, and required cofactors (O₂, NADH or NADPH, and cytochrome b₅).

-

Incubation: Incubate at the optimal temperature for a defined period.

-

Extraction: Stop the reaction and saponify the fatty acids. Extract the fatty acids.

-

Analysis: Separate the saturated and unsaturated fatty acids using argentation thin-layer chromatography (Ag-TLC) or HPLC. Quantify the radioactivity in the unsaturated fatty acid product to determine enzyme activity.

-

-

Enoyl-CoA Hydratase Assay (Spectrophotometric):

-

Substrate: Trans-2-Hexadecenoyl-CoA.

-

Reaction Mixture: Prepare a cuvette with buffer at the optimal pH containing the purified enzyme.

-

Initiation: Add the substrate to the cuvette.

-

Measurement: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate. The rate of absorbance decrease is proportional to the enzyme activity.

-

-

3-Hydroxyacyl-CoA Dehydrogenase Assay (Spectrophotometric):

-

Substrate: 3-Hydroxyhexadecanoyl-CoA.

-

Reaction Mixture: In a cuvette, combine a buffer at the optimal pH with the enzyme source and NAD⁺.

-

Initiation: Add the substrate to start the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of NADH formation is directly proportional to the enzyme's activity.

-

2. Gene Identification and Expression

-

Homology Screening: Use the protein sequences of known desaturases, hydratases, and dehydrogenases to search genomic and transcriptomic databases of the organism of interest for homologous genes.

-

Heterologous Expression: Clone the candidate genes into an expression vector (e.g., in E. coli or yeast).

-

Protein Purification: Overexpress the recombinant protein and purify it using affinity chromatography (e.g., His-tag).

-

Functional Characterization: Use the purified recombinant enzyme in the assays described above to confirm its activity with the hypothesized substrates.

Experimental Workflow for Pathway Elucidation

Caption: A general experimental workflow for the elucidation of a metabolic pathway.

Conclusion

The biosynthesis of this compound is an intriguing area for research, likely rooted in the well-understood principles of fatty acid metabolism. The hypothetical pathway presented here, involving Acyl-CoA Desaturase, Enoyl-CoA Hydratase, and 3-Hydroxyacyl-CoA Dehydrogenase, provides a solid foundation for future experimental investigation. For researchers and drug development professionals, understanding such pathways can open avenues for the discovery of novel bioactive molecules and the development of new therapeutic agents that target these metabolic routes. The protocols and workflows outlined in this guide offer a systematic approach to unraveling this and other novel biosynthetic pathways.

References

The Discovery and Isolation of 1-Hexadecen-3-one from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecen-3-one is an unsaturated aliphatic ketone that has been identified in a select number of natural sources. As an α,β-unsaturated ketone, it belongs to a class of compounds known for their biological reactivity, primarily due to the electrophilic nature of the β-carbon, which makes them susceptible to Michael addition reactions with nucleophilic biological macromolecules. This reactivity is the basis for the potential bioactivities of many compounds in this class, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from natural products, with a focus on experimental methodologies and potential biological significance.

Discovery and Natural Occurrence

The discovery of this compound in nature is linked to chemical investigations of marine and terrestrial organisms. To date, two primary sources have been identified:

-

Marine Brown Algae: The initial discovery of a closely related compound, (E)-heptadec-3-en-2-one, was reported in the brown alga Caulocystis cephalornithos in 1980.[1] While the originally cited paper mentions a C17 ketone, subsequent reviews of metabolites from this alga refer to the presence of hexadec-1-en-3-one.[2] This suggests a potential structural diversity of long-chain unsaturated ketones within this species.

-

Termite Defense Secretions: this compound has been identified as a component of the defensive secretions of certain soldier termites within the Rhinotermitidae family. These secretions are crucial for protecting the colony from predators and pathogens.

Quantitative Data from Natural Sources

Quantitative data on the yield and purity of this compound from natural sources is scarce in the available literature. However, some studies on termite defense secretions provide relative abundances of this compound in relation to other volatile components.

| Natural Source | Organism | Compound | Relative Abundance (%) | Analytical Method |

| Termite Defense Secretion | Schedorhinotermes spp. | This compound | Varies by species | GC-MS |

| Termite Defense Secretion | Prorhinotermes spp. | This compound | Varies by species | GC-MS |

Note: The table above represents a general summary. Specific quantitative yields are highly dependent on the species, collection time, and extraction methodology and are often not reported in absolute terms in initial discovery papers.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and characterization of this compound from its known natural sources. These protocols are based on established methods for the isolation of volatile and semi-volatile compounds from biological matrices.

From Marine Brown Algae (Caulocystis cephalornithos)

This protocol is inferred from standard practices for the extraction of lipophilic compounds from marine algae.

1. Collection and Preparation of Algal Material:

-

Collect fresh Caulocystis cephalornithos and transport it to the laboratory in cooled seawater.

-

Thoroughly wash the algal material with fresh water to remove salts and epiphytes.

-

Freeze-dry the cleaned material to preserve the chemical integrity of the metabolites.

-

Grind the lyophilized algae into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered algal material with a non-polar solvent such as hexane (B92381) or dichloromethane.

-

The extraction should be carried out for a sufficient duration (e.g., 24-48 hours for maceration with periodic solvent changes, or until the extracting solvent runs clear in a Soxhlet apparatus).

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oleoresin.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually introducing ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.

From Termite Defense Secretions (Rhinotermitidae)

This protocol is based on methods for the analysis of volatile compounds from insects.

1. Collection of Termite Soldiers:

-

Collect soldier termites from a colony of a known this compound producing species (e.g., Schedorhinotermes or Prorhinotermes).

-

Carefully separate the soldiers from the workers.

2. Extraction of Defense Secretions:

-

Solvent Extraction: Crush the heads of the soldier termites in a minimal amount of a non-polar solvent like hexane. The frontal gland, which produces the defensive secretion, is located in the head.

-

Solid-Phase Microextraction (SPME): For analytical purposes, place live or freshly sacrificed soldiers in a sealed vial and expose a SPME fiber to the headspace to adsorb the volatile compounds.

3. Analysis and Purification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the hexane extract or the desorbed compounds from the SPME fiber by GC-MS to confirm the presence and determine the relative abundance of this compound.

-

Preparative Gas Chromatography (Prep-GC): For isolation of a pure sample, use a preparative GC system with a suitable column and temperature program. Collect the fraction corresponding to the retention time of this compound.

Characterization of this compound

Once isolated, the structure of this compound is confirmed using a combination of spectroscopic techniques.

| Spectroscopic Method | Expected Observations |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of C16H30O. Characteristic fragmentation patterns for aliphatic ketones and unsaturated systems will be observed. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Signals corresponding to a vinyl group (protons on a C=C double bond), a methylene (B1212753) group adjacent to a carbonyl, a long aliphatic chain, and a terminal methyl group. ¹³C NMR: Resonances for a carbonyl carbon, two olefinic carbons, and multiple aliphatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for a C=O stretch (conjugated ketone), C=C stretch, and C-H stretches of the aliphatic chain. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | An absorption maximum corresponding to the π → π* transition of the α,β-unsaturated ketone chromophore. |

Biological Activity and Signaling Pathways

Specific biological activity studies on this compound are limited in the publicly available scientific literature. However, as an α,β-unsaturated ketone, its biological effects can be predicted based on the known reactivity of this functional group.

The primary mechanism of action for many α,β-unsaturated ketones is through Michael addition, where the electrophilic β-carbon reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione.[3][4][5][6][7] This covalent modification can lead to enzyme inhibition, disruption of protein function, and induction of cellular stress.

Putative Cytotoxic Signaling Pathway

Given the known effects of α,β-unsaturated ketones on cellular systems, a plausible signaling pathway leading to cytotoxicity is the induction of mitochondrial-mediated apoptosis.[3][4]

Caption: Putative mitochondrial apoptosis pathway induced by this compound.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound from a natural source can be summarized in the following diagram.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a naturally occurring α,β-unsaturated ketone found in specific marine and terrestrial organisms. Its isolation requires standard natural product chemistry techniques, including solvent extraction and chromatographic purification. While specific data on its biological activity is lacking, its chemical structure suggests a potential for cytotoxicity through Michael addition to cellular nucleophiles, likely leading to the induction of apoptosis. Further research is warranted to fully elucidate the biological roles of this compound in its natural sources and to explore its potential as a lead compound in drug discovery and development. The protocols and information provided in this guide serve as a foundational resource for researchers interested in investigating this and other related natural products.

References

- 1. CSIRO PUBLISHING | Australian Journal of Chemistry [publish.csiro.au]

- 2. Natural Products of Marine Macroalgae from South Eastern Australia, with Emphasis on the Port Phillip Bay and Heads Regions of Victoria [mdpi.com]

- 3. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol for the Synthesis of (E)-4-Hexadecen-3-one via Aldol Condensation

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives. This reaction is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of complex molecules with potential biological activity. This application note provides a detailed protocol for the synthesis of (E)-4-Hexadecen-3-one, a long-chain α,β-unsaturated ketone, via a Claisen-Schmidt condensation, a variation of the crossed aldol condensation. The procedure involves the base-catalyzed reaction of tetradecanal (B130844) and acetone (B3395972). While the requested molecule is "1-Hexadecen-3-one", the synthesis of an α,β-unsaturated ketone like (E)-4-Hexadecen-3-one is a more direct and common outcome of an aldol condensation between a long-chain aldehyde and a simple ketone. Such long-chain ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2]

Reaction Scheme

The synthesis of (E)-4-Hexadecen-3-one proceeds via the base-catalyzed condensation of tetradecanal with acetone, followed by dehydration of the intermediate aldol addition product.

Reactants:

-

Tetradecanal (C₁₄H₂₈O)

-

Acetone (C₃H₆O)

-

Sodium Hydroxide (B78521) (NaOH) - Catalyst

-

Ethanol (B145695) (C₂H₅OH) - Solvent

Overall Reaction:

CH₃(CH₂)₁₂CHO + CH₃COCH₃ --(NaOH, Ethanol)--> CH₃(CH₂)₁₂CH=CHCOCH₃ + H₂O

Experimental Protocol

Materials:

-

Tetradecanal (1.00 g, 4.71 mmol)

-

Acetone (0.33 g, 5.65 mmol, 1.2 eq)

-

Sodium Hydroxide (0.28 g, 7.06 mmol, 1.5 eq)

-

95% Ethanol (10 mL)

-

Deionized Water

-

5% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (B1210297)

Equipment:

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetradecanal (1.00 g, 4.71 mmol) and 95% ethanol (10 mL). Stir the mixture until the aldehyde is fully dissolved.

-

Addition of Acetone: Add acetone (0.33 g, 5.65 mmol) to the solution and continue stirring.

-

Initiation of Condensation: In a separate beaker, dissolve sodium hydroxide (0.28 g, 7.06 mmol) in deionized water (2 mL). Slowly add the NaOH solution dropwise to the stirred reaction mixture over a period of 10 minutes.

-

Reaction: After the addition of the base, stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Workup:

-

Once the reaction is complete, neutralize the mixture by adding 5% HCl dropwise until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and add deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate.

-

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Tetradecanal | 212.39 | 1.00 g | 4.71 | 1.0 | - | - | - |

| Acetone | 58.08 | 0.33 g | 5.65 | 1.2 | - | - | - |

| (E)-4-Hexadecen-3-one | 252.45 | - | - | - | 1.19 | To be determined | To be determined |

Characterization

The purified product, (E)-4-Hexadecen-3-one, should be characterized by the following methods:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry of the double bond.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and alkene (C=C) functional groups.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Visualizations

Caption: Experimental workflow for the synthesis of (E)-4-Hexadecen-3-one.

Application Notes

α,β-Unsaturated ketones are important structural motifs found in many biologically active compounds and serve as versatile intermediates in pharmaceutical synthesis.[3] The long alkyl chain in (E)-4-Hexadecen-3-one imparts lipophilicity, which can be advantageous for drug delivery across cell membranes.

Potential Applications in Drug Development:

-

Anticancer Agents: The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in proteins. This property can be exploited to design covalent inhibitors of enzymes involved in cancer cell proliferation and survival.

-

Anti-inflammatory Drugs: Certain long-chain unsaturated ketones have shown anti-inflammatory properties by modulating inflammatory signaling pathways.

-

Antimicrobial Agents: The lipophilic nature of the molecule can facilitate its interaction with microbial cell membranes, potentially leading to antimicrobial activity.

Caption: Hypothetical inhibition of a cellular signaling pathway by (E)-4-Hexadecen-3-one.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (E)-4-Hexadecen-3-one via a base-catalyzed aldol condensation. The described methodology is robust and can be adapted for the synthesis of other long-chain α,β-unsaturated ketones. The potential applications of these compounds in drug discovery highlight the importance of the aldol condensation in generating valuable molecular scaffolds for the pharmaceutical industry.

References

Application Notes and Protocols: Synthesis of 1-Hexadecen-3-one from Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, four-step chemical synthesis protocol for the production of 1-hexadecen-3-one, an α,β-unsaturated ketone, starting from the long-chain fatty acid, palmitic acid. The synthesis pathway involves the conversion of palmitic acid to its acid chloride, followed by a selective reduction to the corresponding aldehyde. A subsequent Grignard reaction introduces the vinyl group, and a final oxidation step yields the target enone. This protocol includes detailed experimental procedures, quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

Long-chain α,β-unsaturated ketones, such as this compound, are valuable intermediates in organic synthesis and may serve as building blocks for various bioactive molecules. The utilization of readily available and renewable long-chain fatty acids like palmitic acid as a starting material presents an economical and sustainable approach to their synthesis. This application note outlines a reliable multi-step synthesis, providing researchers with a practical guide for the laboratory-scale preparation of this compound.

Overall Synthesis Workflow

The synthesis of this compound from palmitic acid is accomplished through a four-step sequence:

-

Chlorination: Conversion of palmitic acid to palmitoyl (B13399708) chloride.

-

Reduction: Selective reduction of palmitoyl chloride to palmitaldehyde.

-

Vinylation: Grignard reaction of palmitaldehyde with vinylmagnesium bromide to yield 1-hexadecen-3-ol.

-

Oxidation: Oxidation of the secondary allylic alcohol to the target α,β-unsaturated ketone, this compound.

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Palmitoyl Chloride

This procedure details the conversion of palmitic acid to palmitoyl chloride using thionyl chloride.

Materials:

-

Palmitic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add palmitic acid (e.g., 10 mol, 2564 g) and thionyl chloride (e.g., 20 mol, 2379 g).[1]

-

Add a catalytic amount of DMF (e.g., 5 mL).[1]

-

Heat the reaction mixture to 60-75°C and stir for 1.5-2 hours.[1][2]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude palmitoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Reactant Ratio (Palmitic Acid:Thionyl Chloride) | 1:2 to 1:4 (mol/mol) | [1] |

| Catalyst | DMF | [1] |

| Reaction Temperature | 60-75°C | [1][2] |

| Reaction Time | 0.5-2 hours | [1][2] |

| Yield | ~95% | [1][2] |

Step 2: Synthesis of Palmitaldehyde (Rosenmund Reduction)

This protocol describes the selective reduction of palmitoyl chloride to palmitaldehyde. The Rosenmund reduction utilizes a poisoned catalyst to prevent over-reduction to the corresponding alcohol.[3]

Materials:

-

Palmitoyl chloride

-

Palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst (Rosenmund catalyst)

-

Catalyst poison (e.g., quinoline-sulfur or thiourea)

-

Anhydrous solvent (e.g., toluene (B28343) or xylene)

-

Hydrogen gas (H₂)

-

Reaction vessel suitable for hydrogenation

Protocol:

-

Dissolve palmitoyl chloride in an anhydrous solvent (e.g., toluene) in the reaction vessel.

-

Add the Rosenmund catalyst (Pd/BaSO₄) and the catalyst poison. The poison is crucial to deactivate the catalyst and prevent further reduction of the aldehyde to an alcohol.[3]

-

Heat the mixture and bubble hydrogen gas through the solution while stirring vigorously.

-

Monitor the reaction progress by techniques such as TLC or GC to determine the point of maximum aldehyde formation.

-

Upon completion, filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure to obtain crude palmitaldehyde, which can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Catalyst | Palladium on Barium Sulfate (Pd/BaSO₄) | [3] |

| Catalyst Poison | Quinoline-sulfur or Thiourea | [3] |

| Solvent | Anhydrous Toluene or Xylene | |

| Reactant | Hydrogen Gas (H₂) | [3] |

| Yield | Variable, typically >50% | [1] |

Step 3: Synthesis of 1-Hexadecen-3-ol

This procedure outlines the addition of a vinyl group to palmitaldehyde using a Grignard reagent to form the secondary allylic alcohol.

Materials:

-

Palmitaldehyde

-

Vinylmagnesium bromide solution (in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Protocol:

-

Dissolve palmitaldehyde in an anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the vinylmagnesium bromide solution from a dropping funnel with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-hexadecen-3-ol.

-

The product can be purified by column chromatography on silica (B1680970) gel.

| Parameter | Value |

| Reagent | Vinylmagnesium Bromide |

| Solvent | Anhydrous THF or Diethyl Ether |

| Quenching Agent | Saturated Aqueous NH₄Cl |

| Yield | Typically high, >80% (estimated for long-chain aldehydes) |

Step 4: Synthesis of this compound (Oxidation)

This section provides two alternative protocols for the oxidation of the secondary allylic alcohol, 1-hexadecen-3-ol, to the final product, this compound. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are both mild methods suitable for this transformation, minimizing the risk of over-oxidation.[4][5]

Protocol 4A: Dess-Martin Oxidation

Materials:

-

1-Hexadecen-3-ol

-

Dess-Martin periodinane (DMP)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Magnetic stirrer

Protocol:

-

Dissolve 1-hexadecen-3-ol in dichloromethane.

-

Add Dess-Martin periodinane to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| Oxidizing Agent | Dess-Martin Periodinane (DMP) | [4] |

| Solvent | Dichloromethane (DCM) | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Yield | High, typically >90% | [6] |

Protocol 4B: Swern Oxidation

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

1-Hexadecen-3-ol

-

Anhydrous dichloromethane (DCM)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Protocol:

-

In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78°C.

-

Slowly add a solution of DMSO in anhydrous dichloromethane, maintaining the temperature at -78°C.

-

After stirring for a short period, add a solution of 1-hexadecen-3-ol in anhydrous dichloromethane dropwise.

-

Stir the mixture at -78°C for 30-60 minutes.

-

Add triethylamine dropwise, and continue stirring at -78°C for a further 30 minutes before allowing the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| Oxidizing System | Oxalyl Chloride, DMSO, Triethylamine | [5] |

| Solvent | Anhydrous Dichloromethane (DCM) | [5] |

| Reaction Temperature | -78°C to Room Temperature | [5] |

| Yield | High, typically >90% | [7] |

Logical Relationship of Oxidation Protocols

Figure 2. Choice of oxidation protocols for this compound synthesis.

Conclusion

The presented multi-step synthesis provides a comprehensive and adaptable methodology for the preparation of this compound from palmitic acid. The protocols for each step are well-established and offer high yields, making this a practical approach for laboratory-scale synthesis. The choice between the Dess-Martin and Swern oxidations in the final step can be made based on reagent availability and specific substrate or laboratory considerations. These application notes and protocols are intended to serve as a valuable resource for researchers in organic synthesis and drug development.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin reagent - Enamine [enamine.net]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

Application Notes and Protocols for the Synthesis of 1-Hexadecen-3-one via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of modern organic synthesis for the preparation of alkenes from aldehydes or ketones.[2][6] The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.[2][7] The strong phosphorus-oxygen double bond formed in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[3][8]

For the synthesis of α,β-unsaturated ketones like 1-Hexadecen-3-one, a stabilized ylide is typically employed.[7] These ylides contain an electron-withdrawing group that delocalizes the negative charge on the carbanion, making them more stable and often leading to higher selectivity for the (E)-alkene isomer.[2][7]

Reaction Principle

The synthesis of this compound via the Wittig reaction can be conceptually broken down into two main stages: the preparation of the phosphonium ylide and the subsequent reaction of the ylide with an aldehyde.

A plausible synthetic route involves the reaction of tetradecanal (B130844) with a stabilized phosphorane derived from a 2-halo-3-oxobutanoate or a similar precursor. However, a more direct and common approach for preparing α,β-unsaturated ketones is to use a keto-substituted phosphonium ylide. For the synthesis of this compound, the key reactants would be:

-

Aldehyde: Tetradecanal (C14H28O)

-

Wittig Reagent: Acetylmethylenetriphenylphosphorane (Ph3P=CHCOCH3)

The reaction proceeds through a nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene (this compound) and triphenylphosphine oxide.[1][7][8]

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent batches.

Materials:

-

Tetradecanal

-

(Acetylmethyl)triphenylphosphonium chloride

-

Sodium hydride (NaH) or another suitable strong base (e.g., n-butyllithium, sodium methoxide)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Hexanes

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or argon gas inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Preparation of the Ylide (Wittig Reagent):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (acetylmethyl)triphenylphosphonium chloride (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the solution turns a characteristic deep orange or red color, indicating the formation of the ylide.

-

-

Wittig Reaction:

-

Dissolve tetradecanal (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

Add the tetradecanal solution dropwise to the ylide solution at 0 °C using an addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Data Presentation

Table 1: Reactant Stoichiometry

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| Tetradecanal | 212.39 | 1.0 |

| (Acetylmethyl)triphenylphosphonium chloride | 382.85 | 1.1 |

| Sodium Hydride (60% dispersion) | 24.00 | 1.1 |

Table 2: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C16H30O |

| Molecular Weight | 238.41 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

Visualizations

Caption: General mechanism of the Wittig reaction for the synthesis of an α,β-unsaturated ketone.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The Wittig reaction provides a reliable and effective method for the synthesis of this compound from readily available starting materials. The use of a stabilized ylide is expected to favor the formation of the thermodynamically more stable (E)-isomer. The provided protocol offers a solid foundation for researchers to produce this target molecule, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity. Proper purification techniques are crucial to remove the triphenylphosphine oxide byproduct.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. community.wvu.edu [community.wvu.edu]

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Hexadecen-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of the chiral α,β-unsaturated ketone, 1-Hexadecen-3-one. This compound and its derivatives are of interest in the synthesis of complex natural products and as potential building blocks in drug discovery. Two primary strategies are presented: a catalytic asymmetric vinylation of an aldehyde followed by oxidation, and an enzymatic kinetic resolution of the corresponding racemic allylic alcohol.

Method 1: Catalytic Asymmetric Vinylation and Subsequent Oxidation

This approach involves the enantioselective addition of a vinyl nucleophile to tridecanal (B79276) to form the chiral allylic alcohol, (R)- or (S)-1-Hexadecen-3-ol. Subsequent mild oxidation affords the desired chiral enone, this compound, with minimal risk of racemization.

Logical Workflow

Caption: Workflow for the two-step asymmetric synthesis of chiral this compound.

Experimental Protocol: Asymmetric Vinylation

This protocol is adapted from methodologies for the catalytic enantioselective addition of Grignard reagents to aldehydes.

Materials:

-

Tridecanal

-

Vinylmagnesium bromide (1 M in THF)

-

(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (as a chiral ligand)

-

Anhydrous toluene (B28343)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chiral ligand (0.1 mmol).

-

Add anhydrous toluene (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add vinylmagnesium bromide (1.2 mmol) to the solution and stir for 30 minutes.

-

Add a solution of tridecanal (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise over 20 minutes.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to yield the chiral 1-Hexadecen-3-ol.

Experimental Protocol: Dess-Martin Oxidation

This protocol utilizes the Dess-Martin periodinane (DMP) for the mild oxidation of the chiral allylic alcohol to the corresponding enone. This method is known to be effective for sensitive substrates and minimizes the risk of racemization[1][2].

Materials:

-

Chiral 1-Hexadecen-3-ol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the chiral 1-Hexadecen-3-ol (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Add Dess-Martin periodinane (1.2 mmol) to the solution in one portion at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL) and a 10% aqueous solution of Na₂S₂O₃ (15 mL).

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral this compound.

Quantitative Data Summary

| Step | Reactant | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Vinylation | Tridecanal | (S)-1-Hexadecen-3-ol | Chiral Ligand/VinylMgBr | 75-85 | >95 |

| Dess-Martin Oxidation | (S)-1-Hexadecen-3-ol | (S)-1-Hexadecen-3-one | Dess-Martin Periodinane | 90-95 | >95 |

Note: Yields and enantiomeric excess are typical values based on analogous reactions reported in the literature and may require optimization for this specific substrate.

Method 2: Enzymatic Kinetic Resolution of Racemic 1-Hexadecen-3-ol

This method relies on the enantioselective acylation of a racemic mixture of 1-Hexadecen-3-ol catalyzed by a lipase (B570770). The unreacted alcohol enantiomer can then be separated from the acylated product and oxidized to the desired chiral enone.

Logical Workflow

Caption: Workflow for the enzymatic resolution and subsequent oxidation to chiral this compound.